5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid
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Overview
Description
5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to the benzene ring. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Aromatic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can undergo esterification reactions to form esters.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Esterification: Common reagents include alcohols and acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions.
Major Products Formed:
Nucleophilic Aromatic Substitution: The major products are substituted aromatic compounds where the fluorine atom is replaced by the nucleophile.
Esterification: The major products are esters formed by the reaction of the carboxylic acid group with the alcohol.
Scientific Research Applications
Chemistry: 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid is used as a building block in organic synthesis. It is employed in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor-ligand binding. Its fluorinated structure makes it useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy studies .
Medicine: In medicinal chemistry, this compound is used as a precursor in the synthesis of potential drug candidates. Its unique structure allows for the exploration of new therapeutic agents .
Industry: The compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts unique properties to the final products, making them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and methoxy group play a crucial role in its binding affinity and selectivity towards these targets. The compound can act as an inhibitor or activator of specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
3-Fluoro-4-methoxybenzoic acid: This compound has a similar structure but lacks the additional fluorine atom.
4-Methoxyphenylboronic acid: This compound is used in similar synthetic routes, particularly in Suzuki-Miyaura coupling reactions.
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound has a different functional group but shares the fluorinated benzoic acid core.
Uniqueness: 5-Fluoro-3-(4-fluoro-3-methoxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methoxy group, which impart distinct chemical and physical properties. These features make it a valuable compound in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
3-fluoro-5-(4-fluoro-3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-13-7-8(2-3-12(13)16)9-4-10(14(17)18)6-11(15)5-9/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPKZTCAKZHQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690189 |
Source
|
Record name | 4',5-Difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-79-0 |
Source
|
Record name | 4',5-Difluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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